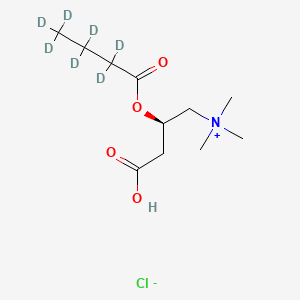
Butyryl-L-carnitine-d7 (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyryl-L-carnitine-d7 (chloride) is a deuterium-labeled derivative of Butyryl-L-carnitine chloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-L-carnitine-d7 (chloride) typically involves the deuteration of Butyryl-L-carnitine chloride. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of Butyryl-L-carnitine-d7 (chloride) involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized equipment and conditions to ensure the complete and uniform incorporation of deuterium atoms. The final product is then purified and characterized to confirm its chemical structure and isotopic composition .
Analyse Chemischer Reaktionen
Types of Reactions
Butyryl-L-carnitine-d7 (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Butyryl-L-carnitine-d7 (chloride) may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Butyryl-L-carnitine-d7 (chloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and the role of carnitine in cellular energy production.
Clinical Diagnostics: Used in diagnostic assays to measure carnitine levels and identify metabolic disorders.
Drug Development: Assists in the development of new drugs by providing insights into drug metabolism and interactions.
Wirkmechanismus
The mechanism of action of Butyryl-L-carnitine-d7 (chloride) involves its role as a substrate for carnitine transporters and enzymes. It is transported into cells via the carnitine transporter OCTN2 and the amino acid transporter ATB0+. Once inside the cell, it participates in the carnitine shuttle, facilitating the transport of fatty acids into mitochondria for β-oxidation and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyryl-L-carnitine chloride: The non-deuterated form of Butyryl-L-carnitine-d7 (chloride).
Acetyl-L-carnitine: Another carnitine derivative with similar metabolic functions.
Propionyl-L-carnitine: A carnitine derivative involved in the metabolism of propionic acid
Uniqueness
Butyryl-L-carnitine-d7 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling enhances the stability and traceability of the compound, making it an invaluable tool for studying metabolic pathways and drug interactions .
Eigenschaften
Molekularformel |
C11H22ClNO4 |
|---|---|
Molekulargewicht |
274.79 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2; |
InChI-Schlüssel |
SRYJSBLNSDMCEA-DJGPSZSESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


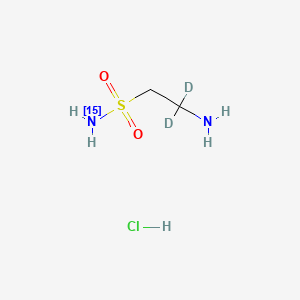
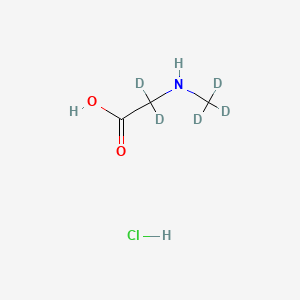
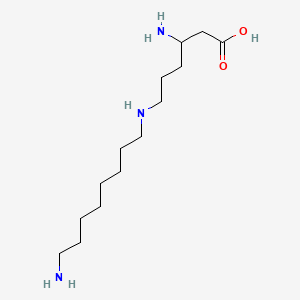

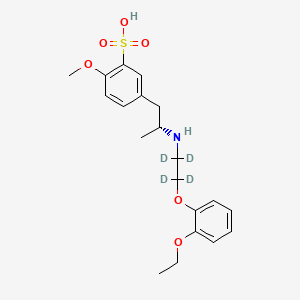
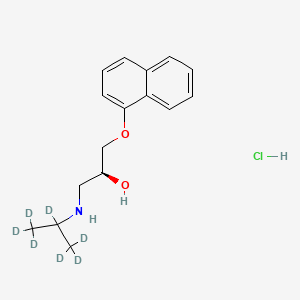

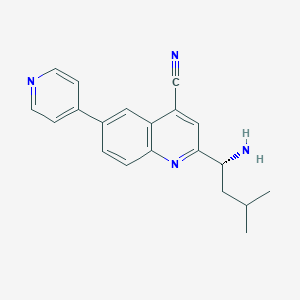

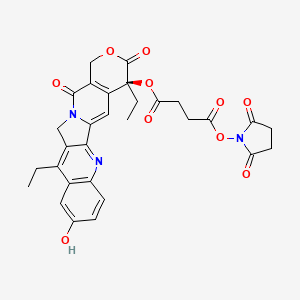
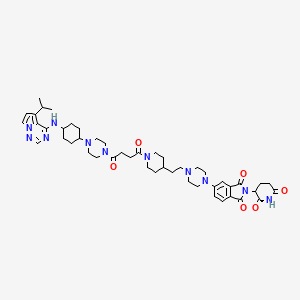
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
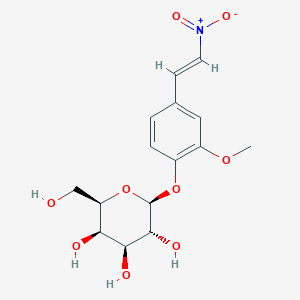
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
